N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride
Description
N-[2-[[3-(4-Chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride is a sulfonamide derivative characterized by a 4-chlorophenyl group, a methoxybenzenesulfonamide core, and a hydroxyethyl substituent. Its formal name, as per IUPAC nomenclature, reflects its complex structure, which includes a conjugated propenyl chain and a methylamino linkage . The compound is commonly referenced as KN93 in pharmacological studies, where it serves as a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII) . Its molecular formula is C₂₆H₂₉ClN₂O₄S·HCl, with a molecular weight of 501.037 g/mol (free base: 501.037; hydrochloride salt adds ~36.46 g/mol) . Key structural features include:
- Sulfonamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
- 4-Chlorophenyl group: Enhances lipophilicity and influences target binding.
- Hydroxyethyl moiety: Improves aqueous solubility due to polarity.
- Methoxy group: Modulates electronic properties and metabolic stability.
Spectral characterization (1H/13C NMR, FT-IR, ESI-MS) confirms its purity and stereochemical configuration . KN93 is utilized in biochemical research to study CaMKII-dependent signaling pathways, particularly in cardiovascular and neuronal systems .
Properties
Molecular Formula |
C26H30Cl2N2O4S |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C26H29ClN2O4S.ClH/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;/h3-16,30H,17-20H2,1-2H3;1H |
InChI Key |
ATHMCQDBXQEIOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with propenyl magnesium bromide to form 3-(4-chlorophenyl)prop-2-en-1-ol.
Amination Reaction: The intermediate is then subjected to a reductive amination reaction with methylamine to yield 3-(4-chlorophenyl)prop-2-enyl-methylamine.
Coupling with Phenyl Intermediate: This amine is then coupled with 2-(chloromethyl)phenyl sulfonamide under basic conditions to form the desired product.
Hydroxyethylation: The final step involves the reaction of the product with ethylene oxide to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorosulfonic acid, or halogens in the presence of a Lewis acid.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, thereby inhibiting enzyme activity. The chlorophenyl and hydroxyethyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Sulfonamide Derivatives with Chlorophenyl Moieties

Key Observations :
- The target compound’s propenyl chain distinguishes it from amide-based analogs (e.g., ). This chain may enhance conformational flexibility and binding to kinase active sites .
- The methoxy group in the target and ’s benzamide derivative contributes to π-π stacking but differs in positioning relative to the sulfonamide/amide core .
Pharmacological Activity
Key Observations :
- The target compound’s CaMKII inhibition is mechanistically distinct from COX inhibition () or calmodulin antagonism (W-7) .
- Compared to W-7, KN93 exhibits higher specificity for CaMKII over calmodulin, reducing cross-reactivity .
- ’s acridine derivative targets nuclear receptors, highlighting the sulfonamide scaffold’s versatility in modulating diverse pathways .
Physicochemical Properties
Table 3: Solubility, Stability, and Spectral Data
Key Observations :
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral sulfonamides (e.g., ) .
- The methoxy group in the target and reduces LogP, enhancing membrane permeability relative to purely aromatic analogs .
- Stability data for KN93 align with kinase inhibitors requiring long-term storage .
Biological Activity
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide; hydrochloride, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide, related to the compound , exhibit broad-spectrum antiviral effects. For instance, a study demonstrated that such derivatives could inhibit the replication of Hepatitis B Virus (HBV) and other viruses like HIV-1 and HCV through mechanisms involving the enhancement of intracellular levels of APOBEC3G (A3G), an important factor in viral defense mechanisms .
Antibacterial Activity
The antibacterial properties of related compounds have been evaluated against various bacterial strains. Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other strains . The sulfonamide moiety is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Enzyme Inhibition
The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant in the context of neurodegenerative diseases and urinary disorders, respectively. The inhibition of AChE is particularly relevant for therapeutic strategies against Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : By increasing levels of A3G, the compound enhances cellular defenses against viral infections.
- Antibacterial Mechanism : The sulfonamide structure disrupts bacterial folate metabolism, leading to growth inhibition.
- Enzyme Inhibition : The ability to inhibit AChE suggests potential applications in treating cognitive disorders.
Study 1: Antiviral Efficacy
A study conducted on a derivative similar to the compound showed significant antiviral activity in vitro against HBV. The compound was tested on HepG2 cells, revealing a marked decrease in viral load compared to untreated controls .
Study 2: Antibacterial Screening
Another investigation assessed the antibacterial properties of related compounds. Results indicated that compounds with similar structural features displayed effective inhibition against Salmonella typhi, suggesting that modifications to the sulfonamide group could enhance activity against resistant strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

